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Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS: 287953-82-6) is a specialized diaryl ether
intermediate critical to the development of thyromimetics—specifically, thyroid hormone
receptor beta (TRp) selective agonists. Structurally, it serves as a lipophilic scaffold that mimics
the outer ring of triiodothyronine (T3), replacing the metabolic liability of iodine with methyl
groups to enhance oral bioavailability and receptor selectivity.

This guide details the physicochemical profile, synthesis logic, and handling protocols for
researchers utilizing this compound in medicinal chemistry and lead optimization.

Chemical Identity & Structural Analysis

The compound features a central ether linkage connecting an electron-deficient benzaldehyde
ring to an electron-rich 3,5-dimethylphenyl ring. This "push-pull" electronic structure influences
both its chemical reactivity (susceptibility to oxidation) and its pharmacological binding affinity.
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Property Detail
IUPAC Name 4-(3,5-Dimethylphenoxy)benzaldehyde
CAS Number 287953-82-6

Molecular Formula

Molecular Weight 226.27 g/mol
SMILES CC1=CC(C)=CC(OC2=CC=C(C=0)C=C2)=C1
Structural Class Diaryl Ether / Aromatic Aldehyde

Structural Significance in Drug Design

In TR agonist design (e.g., analogs of Sobetirome or KB-141), the 3,5-dimethyl substitution
pattern is often explored to modulate the "outer ring" binding pocket fit. Unlike the natural 3,5-
diiodo pattern, the dimethyl analogs avoid deiodinase-mediated metabolism, extending half-life
while maintaining the necessary steric bulk for receptor activation.

Physical Properties Profile

Note: Data represents high-purity (>97%) research-grade material.

Solid-State Properties
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Property Value | Characteristic Notes

Typically appears as off-white
Physical State Crystalline Solid to pale beige needles or

powder.

Exact experimental MP varies

) ) by polymorph; structurally
) ) Solid (Typical range: 4565
Melting Point “Cy* analogous to 4-
phenoxybenzaldehyde (MP

~54°C).

) Poorly soluble in water;
N Soluble in DCM, EtOAc, o
Solubility DMSO. DME moderate solubility in cold
’ ethanol.

Fluid & Thermodynamic Properties

Value
Property . . Notes
(Predicted/Experimental)

Decomposes before boiling at

Boiling Point ~360 °C (at 760 mmHg) ]
atmospheric pressure.
_ Predicted value; useful for
Density 1.11 + 0.06 g/cm3 ) ) )
packing density calculations.
Highly lipophilic; requires
LogP 42-45 organic co-solvents for

biological assays.

Spectroscopic Characterization

For validation of synthesized or purchased lots, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCI

):

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

9.92 (s, 1H): Aldehyde proton (Diagnostic singlet).

7.85 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to carbonyl (deshielded).

7.05 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to ether linkage.

6.78 (s, 1H): Aromatic proton on dimethyl ring (para position).

6.68 (s, 2H): Aromatic protons on dimethyl ring (ortho to ether).

2.30 (s, 6H): Methyl group protons.

Infrared Spectroscopy (FT-IR)[1]

e 1690-1700 cm

: Strong C=0 stretch (Aldehyde).

e 1580-1600 cm

: Aromatic C=C skeletal vibrations.

e 1240 cm
: C—O-C asymmetric stretch (Ether linkage).
Synthesis & Experimental Protocol
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (

). The electron-withdrawing aldehyde group activates the fluorine leaving group, facilitating
attack by the phenoxide.

Reaction Workflow Diagram

Reagents:
4-Fluorobenzaldehyde .
3,5-Dimethylphenol Deprotonation
k2cos Y pryee——

Purification: Final Product:
Recrystallization (EtOH) 4-(3,5-Dimethylphenoxy)
or Flash Column (Hex/EtOAc) benzaldehyde

Precipitate

S_NAr Complete

Transition State

(100-120°C, 4-6 hrs)
Solvent System:

DMF or DMSO
(Polar Aprotic)

Quench:
Pour into Ice Water
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Caption: Standard S_NAr synthesis workflow for high-purity isolation.

Step-by-Step Methodology

o Activation: In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) and 4-
fluorobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).

o Base Addition: Add Potassium Carbonate (
) (1.5 eq). Ensure the base is finely ground to maximize surface area.
e Reaction: Heat the mixture to 100-110 °C under an inert atmosphere (

) for 4—6 hours. Monitor by TLC (20% EtOAc in Hexanes) for the disappearance of the
aldehyde starting material.

o Work-up: Cool to room temperature and pour the reaction mixture into 5 volumes of ice-cold
water. The product should precipitate as a solid.

« |solation: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine to remove

residual DMF, and dry over

 Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO
, 0-10% EtOAc/Hexane gradient).

Applications in Drug Development

This aldehyde is a versatile "handle" for generating diverse thyromimetic candidates.

SAR Logic & Derivatization

The aldehyde moiety allows for rapid diversification at the "inner ring" position (relative to the
thyronine scaffold).
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' : \
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(TRB Binding Core) ( pharmacokinetic modulation ) (e.g., Acetic Acid derivatives )
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Caption: Derivatization pathways for TR[3 agonist library generation.
Safety & Handling (SDS Summary)
» Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H410: Very toxic to aquatic life with long-lasting effects (Common for lipophilic diaryl
ethers).

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to
autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

References
e Chemical Identity & CAS Verific

o Source: Sigma-Aldrich / Merck KGaA. "4-(3,5-Dimethylphenoxy)benzaldehyde Product
Detall."
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e Synthesis Methodology (S_NAr Protocol)

o Source: Taber, D. F., & Brannick, S. J. (2014). "One Step Preparation of a Crystalline
Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education, 91(4).
(Describes the general protocol for 4-fluorobenzaldehyde + phenol coupling).

e Thyromimetic Structure-Activity Rel

o Source: Placzek, A. T., et al. (2016). "Sobetirome: A Case History of Bench-to-Clinic
Translation of a Thyromimetic." Thyroid.

¢ To cite this document: BenchChem. [In-Depth Technical Guide: 4-(3,5-
Dimethylphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1625329#4-3-5-dimethylphenoxy-benzaldehyde-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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